molecular formula C13H15NO3 B2561098 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid CAS No. 933696-07-2

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid

Cat. No.: B2561098
CAS No.: 933696-07-2
M. Wt: 233.267
InChI Key: HFUZTQLOCFRFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.267. The purity is usually 95%.
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Scientific Research Applications

NMDA Receptor Antagonism

2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, inspired by kynurenic acid, have been synthesized and evaluated for antagonist activity at the glycine site on the NMDA receptor. The study found that structural modifications to the tetrahydroquinoline core can significantly affect antagonist potency, suggesting potential applications in designing therapeutics targeting the NMDA receptor, which is implicated in neurological disorders (Carling et al., 1992).

Synthetic Ion Channels

4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid has been used to demonstrate optical gating of synthetic ion channels. This work shows the possibility of using such compounds in the development of nanofluidic devices for controlled ionic transport, which could have applications in drug delivery, sensing, and information processing technologies (Ali et al., 2012).

Nanocatalysis in Organic Synthesis

The compound 4,4′-(butane-1,4-diyl)bis(1-sulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium)tetrachloride has been utilized as a novel nanosized N-sulfonic acid catalyst to promote the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This highlights the compound's role in enhancing green chemistry practices by facilitating high-yield, efficient synthetic pathways for producing polyhydroquinoline derivatives, which are valuable in various pharmaceutical applications (Goli-Jolodar et al., 2016).

Antimicrobial Activity

Research into the antimicrobial properties of novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolinones synthesized from 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid indicates these compounds exhibit significant in vitro activity. Such findings underscore the potential of 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)butanoic acid derivatives as leads in developing new antimicrobial agents (Hassanin & Ibrahim, 2012).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-(2-oxo-3,4-dihydroquinolin-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-8-7-10-4-1-2-5-11(10)14(12)9-3-6-13(16)17/h1-2,4-5H,3,6-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUZTQLOCFRFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=CC=CC=C21)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.